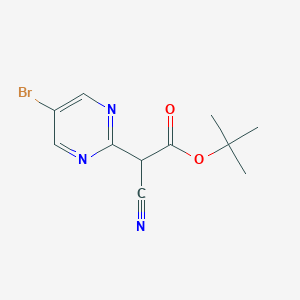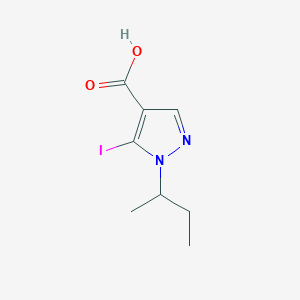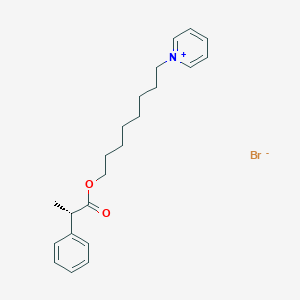
Sodium 3-methoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methoxyacrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of a methoxy group attached to the acrylate moiety. This compound is known for its reactivity and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-methoxyacrylate can be synthesized through several methods. One common approach involves the reaction of methyl 3-methoxyacrylate with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of phase transfer catalysts to enhance the reaction efficiency. For instance, a mixture of arylacetyl chloride and sodium methacrylate in acetonitrile, with triethylbenzylammonium chloride as a phase transfer catalyst, can be used to produce the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 3-methoxyacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 3-methoxyacrylate involves its interaction with specific molecular targets. For instance, in its role as a fungicide, the compound inhibits the electron transport chain in the mitochondria of fungi by binding to the Qo site of cytochrome b. This inhibition disrupts the production of adenosine triphosphate, leading to energy deficiency and cell death .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methoxyacrylate: Similar in structure but lacks the sodium ion.
Ethyl 3-methoxyacrylate: Another analog with an ethyl group instead of a sodium ion.
Methoxyacrylates: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness: Sodium 3-methoxyacrylate is unique due to its sodium ion, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where ionic characteristics are advantageous .
Eigenschaften
Molekularformel |
C4H5NaO3 |
|---|---|
Molekulargewicht |
124.07 g/mol |
IUPAC-Name |
sodium;(E)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C4H6O3.Na/c1-7-3-2-4(5)6;/h2-3H,1H3,(H,5,6);/q;+1/p-1/b3-2+; |
InChI-Schlüssel |
BMYABONBEFTWQL-SQQVDAMQSA-M |
Isomerische SMILES |
CO/C=C/C(=O)[O-].[Na+] |
Kanonische SMILES |
COC=CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B13329680.png)
![(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13329685.png)

![Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate](/img/structure/B13329690.png)


![5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329701.png)


![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol](/img/structure/B13329709.png)
![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)
![6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B13329718.png)


